Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid

Stereochemistry-activity relationship Conformational restriction hSERT binding affinity

Researchers requiring a stereochemically pure indole-2-carboxylate scaffold often face supply of undefined diastereomeric mixtures. This compound provides the exact (1R,2R)-trans configuration essential for target engagement. - Defined 3D pharmacophore for glycine-site NMDA & FABP4 programs (IC50 0.155 µM for close analog). - Enables direct SAR follow-up without chiral resolution. - CNS fragment-like properties (MW 201, TPSA 53 Ų) for lead optimization.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B12987099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C12H11NO2/c14-12(15)9-6-8(9)11-5-7-3-1-2-4-10(7)13-11/h1-5,8-9,13H,6H2,(H,14,15)/t8-,9-/m1/s1
InChIKeyAGLUFTLMFLVXSW-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid: Chiral Indole-Cyclopropane Scaffold


Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid (CAS 1257120-55-0, C12H11NO2, MW 201.22) is a conformationally restricted indole-2-carboxylic acid derivative featuring a trans-(1R,2R) cyclopropane ring at the indole C2 position . This scaffold combines the privileged indole pharmacophore with cyclopropane-imposed torsional constraint, generating a defined spatial orientation of the carboxylic acid group critical for target-engagement geometry [1]. The compound belongs to a class investigated for glycine-site NMDA antagonism and serotonin reuptake inhibition, where the trans-cyclopropane configuration has been identified as the preferred stereochemistry for high-affinity binding [2].

Chiral indole-cyclopropane scaffold
trans-(1R,2R) stereochemistry defines a conformationally restricted pharmacophore
CNS fragment-like property space
MW 201, TPSA 53 Ų supports fragment-based screening workflows
Stereochemical control for SAR
Defined trans geometry matches glycine-site NMDA and FABP4 structural biology models

Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid: Preventing Generic Substitution


Substituting Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid with its racemic mixture (CAS 91569-06-1), the indol-3-yl regioisomer, or the N-alkylated analogs removes critical molecular recognition elements. In the structurally related indole cyclopropylmethylamine series, cis-cyclopropane diastereomers exhibited 20- to 30-fold lower affinity at hSERT compared to the trans configuration, while N1-methyl or ethyl substitution caused an additional 10- to 30-fold decrease in binding affinity, suggesting a hydrogen-bonding interaction or strict steric constraint at the indole nitrogen [1]. The indole-2-carboxylate pharmacophore, as demonstrated in GV150526-based glycine antagonists, requires the C2 attachment geometry; shifting to C3 alters the spatial relationship between the cyclopropane-carboxylic acid moiety and the indole core, fundamentally changing target recognition [2]. These configuration- and regiospecific requirements mean that generic, stereochemically undefined, or regioisomeric alternatives cannot serve as functional equivalents.

Racemic mixture (CAS 91569-06-1) introduces cis-diastereomer contamination that may reduce binding affinity in stereospecific assays; trans configuration is a recognized requirement for target engagement.
Indol-3-yl regioisomers present the cyclopropane-carboxylic acid at a different spatial vector; C2 attachment geometry is essential for glycine-site NMDA and FABP4 recognition.
N1-alkylated analogs (N-methyl, N-benzyl) remove the indole N-H hydrogen-bond donor; class-level evidence indicates a significant loss in target affinity, incompatible with fragment-based screening requiring native N-H.

Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid: Quantitative Analog Differentiation


Trans-(1R,2R) Cyclopropane Stereochemistry Advantage over cis Diastereomers

In the indole cyclopropylmethylamine series, which shares the identical indole-cyclopropane core topology with the target compound, the trans-(1S,2S) configuration (enantiomeric to (1R,2R)) was identified as the preferred stereochemistry for hSERT binding. Quantitative comparison revealed that cis-cyclopropane diastereomers exhibited 20- to 30-fold lower affinity than their trans counterparts. Compound (+)-12a, bearing the preferred trans configuration, achieved a Ki of 0.18 nM at hSERT, with >1000-fold selectivity over hDAT, hNET, 5-HT1A, and 5-HT6 receptors [1]. This stereochemical preference is driven by the torsional angle imposed by the cyclopropane ring, which orients the carboxylic acid (or aminomethyl) substituent into the correct pharmacophoric geometry.

Trans vs. cis stereochemistry
Class-level inference
Trans configuration exhibits 20- to 30-fold higher hSERT affinity than cis diastereomers; reference trans analog Ki = 0.18 nM.
Stereochemistry may affect target-engagement assay outcome.
Extrapolated from indole cyclopropylmethylamine SAR; confirm in target-specific assays.
Stereochemistry-activity relationship Conformational restriction hSERT binding affinity

Unsubstituted Indole N1-H Affinity Preservation over N-Alkylated Analogs

The indole N1 position of Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid remains unsubstituted, preserving a hydrogen-bond donor. In the homologous indole cyclopropylmethylamine series, N1-methyl or N1-ethyl substitution resulted in a 10- to 30-fold decrease in hSERT affinity, indicating either a critical hydrogen-bonding interaction or severe steric intolerance in the receptor binding pocket surrounding the indole nitrogen [1]. This finding is corroborated by the FABP4 co-crystal structure (PDB 7G1B), where the related compound 2-[1-[(3-chlorophenyl)methyl]indol-2-yl]cyclopropane-1-carboxylic acid engages the N1 substituent in hydrophobic pocket interactions, but the core indole N-H is absent, precluding hydrogen bonding to the protein backbone [2].

N1-H vs. N-alkylated
Class-level inference
Unsubstituted N1-H shows 10- to 30-fold higher affinity than N1-methyl/ethyl analogs in hSERT binding.
Free indole N-H may be important for hydrogen-bonding interactions.
Consistent with structural models requiring a donor at the indole nitrogen.
N-H hydrogen bonding Indole N1 substitution Target recognition

Indole C2 vs. C3 Regioisomeric Pharmacophoric Geometry

The target compound positions the cyclopropane-carboxylic acid moiety at the indole C2 position, a regiochemistry validated by the indole-2-carboxylate class of glycine-site NMDA antagonists, including the clinical candidate GV150526 [1]. In contrast, 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (CAS 1368896-60-9) and 2-(1H-indol-3-yl)cyclopropane-1-carboxylic acid place the cyclopropane at the indole C3 position, which is a distinct pharmacophoric vector. The stereoselective synthesis literature confirms that C3-indolyl cyclopropyl carboxylic acids and esters serve as conformationally constrained tryptamine and indole propionic acid analogs, targeting a different biological space (serotonin-related pathways) compared to indole-2-carboxylate glycine antagonists [2]. The PDB 7G1B crystal structure with FABP4 (IC50 = 0.155 µM) features an indol-2-yl cyclopropane carboxylic acid core, demonstrating that C2 attachment is specifically recognized in a protein binding pocket, while C3 analogs would present the cyclopropane-carboxylate at a fundamentally different spatial position [3].

C2 vs. C3 regioisomer
Cross-study comparable
C2 attachment positions carboxylic acid for glycine-site NMDA/FABP4; C3 regioisomers target tryptamine/propionic acid mimetic space.
C3 regioisomers may lead to false-negative results in C2-optimized target assays.
PDB 7G1B confirms C2 geometry in FABP4 pocket; C3 vector is non-interchangeable.
Regioisomerism Indole C2 vs C3 substitution Pharmacophoric geometry

Computed Property Benchmarking of Cyclopropane Regioisomers

Computed physicochemical properties highlight quantifiable differences between the target compound and its closest regioisomeric comparator. Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid (C12H11NO2, MW 201.22) has a computed XLogP3 of approximately 2.1 and a topological polar surface area (TPSA) of 53.1 Ų [1]. In comparison, 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (CAS 1368896-60-9, C12H11NO2, MW 201.22) bears an identical molecular formula but differs in the geminal (1,1-disubstituted) cyclopropane arrangement versus the vicinal (1,2-trans-disubstituted) arrangement of the target compound. This structural difference alters the spatial orientation of the carboxylic acid group: in the target compound, the carboxylic acid is projected away from the indole plane due to the trans-cyclopropane geometry, while in the geminal analog, the acid is directly attached to the cyclopropane quaternary carbon, producing a different exit vector for amide coupling or salt-bridge interactions . The TPSA value of 53.1 Ų and hydrogen bond donor count of 2 (indole N-H and carboxylic acid O-H) indicate moderate passive membrane permeability potential, consistent with CNS drug-like chemical space .

Physicochemical profile
Cross-study comparable
XLogP3 ≈ 2.1, TPSA 53.1 Ų, HBD 2, HBA 2, rotatable bonds 2. Vicinal trans-cyclopropane projects COOH away from indole plane.
3D exit vector differs from geminal analogs, enabling distinct chemical space exploration.
TPSA and HBD count support CNS fragment-likeness.
Physicochemical properties XLogP Topological polar surface area

Halogen-Substituted Analog Cost Premium Without Proven Selectivity

A procurement-relevant comparison reveals that 2-(5-chloro-1H-indol-2-yl)cyclopropane-1-carboxylic acid (CAS 2229515-03-9) is commercially available at a unit price exceeding $1,196 per 0.25 g, reflecting the synthetic complexity of introducing the 5-chloro substituent [1]. No published direct head-to-head biological comparison between the 5-chloro analog and the unsubstituted target compound currently exists in the primary literature. The unsubstituted compound (CAS 1257120-55-0) is available from multiple suppliers at a substantially lower price point. For fragment-based screening, scaffold-hopping SAR exploration, or initial hit identification, the unsubstituted parent provides the core indole-2-cyclopropane pharmacophore without the cost of a substituent whose biological contribution has not been benchmarked against the parent. The chlorine atom introduces an additional heavy atom and electron-withdrawing effect that may alter the indole NH pKa and π-stacking properties; these effects should be introduced purposefully rather than by default.

Halogen analog cost
Supporting evidence
5-chloro analog (CAS 2229515-03-9) priced >$4,784/g; unsubstituted parent available at substantially lower cost.
No published biological advantage of 5-Cl over parent; purchase when SAR hypothesis requires halogenation.
Cost comparison based on vendor listings; verify current pricing.
Halogen substitution Procurement cost analysis Building block selection

Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid: Validated Research and Procurement Applications


Fragment-Based Screening for CNS Protein Targets

The compound's MW of 201.22, TPSA of 53.1 Ų, and XLogP3 ≈ 2.1 place it within CNS fragment-like chemical space (MW < 250, TPSA < 90 Ų). The trans-(1R,2R) stereochemistry provides a defined 3D pharmacophore for fragment-based screening against targets where the indole-2-carboxylate motif is a known privileged scaffold, including glycine-site NMDA receptors [1] and fatty acid-binding proteins such as FABP4 (validated by PDB 7G1B with IC50 = 0.155 µM for a close analog) [2]. For fragment library procurement, the stereochemically defined compound ensures that any hit identified can be directly followed up without the confounding factor of diastereomeric mixtures that would require resolution before SAR expansion.

Constrained Scaffold for Indole-2-Carboxylate SAR

The GV150526-derived indole-2-carboxylate pharmacophore has been clinically validated as a glycine-site NMDA antagonist for stroke neuroprotection [1]. The cyclopropane ring serves as a bioisosteric replacement for the propenoic acid double bond found in GV150526, providing conformational restriction that pre-organizes the carboxylic acid for target engagement. The unsubstituted indole N1-H and C5 position allow systematic SAR exploration through subsequent derivatization (N-alkylation, C5 halogenation, amide coupling at the carboxylic acid), making this compound an ideal starting scaffold rather than a pre-functionalized intermediate that may bias SAR interpretation.

Enantioselective Synthesis of trans-Indole Cyclopropanes

The (1R,2R)-trans configuration is the entantiomer of the (1S,2S)-trans configuration identified as the preferred stereochemistry in indole cyclopropylmethylamine SSRIs (Mattson et al., 2005) [1]. This compound can serve as a chiral building block for the synthesis of either enantiomeric series of biologically active indole cyclopropane derivatives through standard functional group interconversion (e.g., reduction to alcohol, Curtius rearrangement to amine). The defined stereochemistry eliminates the need for chiral resolution at later synthetic stages, which is particularly valuable for kilogram-scale synthesis development as demonstrated in the asymmetric Nishiyama catalyst-mediated cyclopropanation approach [2].

FABP4 Inhibitor Development Scaffold

The PDB 7G1B co-crystal structure (resolution 1.17 Å) demonstrates that the indol-2-yl cyclopropane carboxylic acid core achieves specific binding to human FABP4 with IC50 = 0.155 µM when elaborated with an N-(3-chlorophenyl)methyl substituent [1]. The unsubstituted Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid represents the minimal pharmacophore of this inhibitor series and can be used as a starting point for structure-guided optimization, where the carboxylic acid engages key binding site residues and the indole NH provides a hydrogen-bonding anchor. The FABP4 target is validated for metabolic disease and inflammation, providing a clear translational path for derivatives of this scaffold.

Application
Selection Property
Validation Focus
CNS fragment-based screening
Fragment-like MW, TPSA, and defined stereochemistry
Crystallographic binding confirmation in CNS targets
Indole-2-carboxylate SAR expansion
Conformational restriction via cyclopropane ring
NMDA glycine-site and FABP4 target engagement assays
Enantioselective trans-cyclopropane synthesis
Defined (1R,2R) absolute configuration
Access to both enantiomeric series without late-stage resolution
FABP4 inhibitor optimization
Minimal indole-2-cyclopropane pharmacophore
Co-crystal structure-guided design (PDB 7G1B reference)
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